N,N-diethyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
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Overview
Description
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and chemical stability .Scientific Research Applications
Anti-inflammatory Applications
Some derivatives of thienopyrimidine, a class of compounds structurally related to the specified compound, have been synthesized and evaluated for their anti-inflammatory properties. These compounds, synthesized using citrazinic acid as a starting material, showed significant anti-inflammatory activity comparable to standard drugs like Prednisolone (Amr, Sabry, & Abdulla, 2007).
Antimicrobial Activity
Thienopyrimidine derivatives have also demonstrated pronounced antimicrobial activities. A study exploring the annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety through the reaction of heteroaromatic o-aminonitrile with ethyl N-[bis(methylthio)methylene]amino acetate revealed compounds with significant antimicrobial properties (Bhuiyan et al., 2006).
Antitumor and Anticancer Applications
Compounds related to the specified chemical, particularly those incorporating the pyrido[2,3-d]pyrimidine and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine frameworks, have been synthesized and shown to exhibit antitumor activity. These compounds induce apoptosis through G1 cell-cycle arrest and have demonstrated potent antitumor activity against cancer cell lines, including PC-3 prostate cancer and A-549 lung cancer (Fares et al., 2014).
Mechanism of Action
Target of Action
The compound contains a 1,2,4-triazolo[4,3-a]pyrimidine moiety, which is a common scaffold in many bioactive molecules . These compounds often exhibit anti-infective properties, including anti-bacterial, anti-viral, and anti-leishmanial activities . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with this scaffold might interact with their targets through hydrogen bonding, given the presence of nitrogen and oxygen atoms .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Based on the anti-infective properties of similar compounds, it could potentially interfere with the life cycle of infectious agents .
Result of Action
The molecular and cellular effects would depend on the compound’s specific targets and mode of action. If it indeed has anti-infective properties, it might inhibit the growth of infectious agents or disrupt their life cycle .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N,N-diethyl-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-3-21(4-2)15(24)11-25-17-20-19-16-18-14(23)10-13(22(16)17)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBPUTMXCVEXTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C2N1C(=CC(=O)N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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